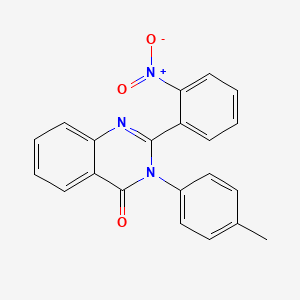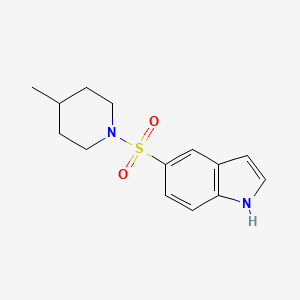
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a naphthol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-naphthol involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and leading to various cellular responses . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry and catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate
- 2,6-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p′-disulfonic acid
Uniqueness
3-(5,6-Diphenyl-1,2,4-triazin-3-yl)-2-naphthol is unique due to its combination of a triazine ring and a naphthol moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C25H17N3O |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
3-(5,6-diphenyl-1,2,4-triazin-3-yl)naphthalen-2-ol |
InChI |
InChI=1S/C25H17N3O/c29-22-16-20-14-8-7-13-19(20)15-21(22)25-26-23(17-9-3-1-4-10-17)24(27-28-25)18-11-5-2-6-12-18/h1-16,29H |
InChI-Schlüssel |
CGCDOHRVKATQSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC4=CC=CC=C4C=C3O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-hydroxyquinoxalin-2-yl)acetohydrazide](/img/structure/B10868855.png)

![3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
![2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10868867.png)


![5-(4-Fluorophenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B10868883.png)
![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10868895.png)
![1-Cyclopropyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10868901.png)
![2-Chloro-N-[2-(2-cyclopropyl-5-methyl-1H-imidazol-1-YL)ethyl]propanamide](/img/structure/B10868903.png)
![N-({2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-(thiophen-2-yl)acetamide](/img/structure/B10868913.png)
![methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10868922.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-(1-phenylethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10868924.png)
![1,3-Benzoxazol-2-YL {[8,9-dimethyl-7-(1,3-thiazol-2-YL)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl} sulfide](/img/structure/B10868927.png)
